molecular formula C18H16N2O3 B2784946 4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1030089-73-6

4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid

Cat. No.: B2784946
CAS No.: 1030089-73-6
M. Wt: 308.337
InChI Key: DRVNKTWGKKXYHR-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.
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Biological Activity

4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C18H18N2O3
  • SMILES : O=C(O)C1=CC=C(C(C(NC2=CC=C(C=C2)C(O)=O)=C3)=C1)N=C3C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Data Tables

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus20 µM
AntibacterialEscherichia coli40 µM
AnticancerCancer Cell Lines15 µM
AntiviralInfluenza VirusIC50 = 0.14 µM

Case Studies

  • Study on Antibacterial Activity
    A study conducted by researchers evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with a notable MIC against methicillin-resistant Staphylococcus aureus (MRSA).
  • Anticancer Research
    In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism appears to involve apoptosis induction, although further studies are necessary to elucidate the specific pathways involved.
  • Antiviral Potential
    Related compounds in the quinoline series have shown antiviral activity against influenza viruses. Although direct evidence for this specific compound is lacking, its structural similarity suggests potential for similar activity.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid, exhibit notable anticancer properties. A study demonstrated that related quinoline derivatives showed effective inhibition of breast cancer cell lines (MCF-7) with IC50 values ranging from 8.31 to 9.96 µM. The mechanism of action is believed to involve apoptosis induction, which is supported by assays such as the MTT assay .

CompoundIC50 (µM)Cancer TypeMechanism
This compoundTBDBreast Cancer (MCF-7)Apoptosis Induction
4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline8.31Breast Cancer (MCF-7)Apoptosis Induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain quinoline derivatives possess significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, a series of synthesized compounds demonstrated effective inhibition against Mycobacterium tuberculosis, highlighting the potential for developing new anti-tuberculosis agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of quinoline compounds is crucial for optimizing their pharmacological properties. Research has indicated that modifications at specific positions on the quinoline ring can significantly affect biological activity and selectivity. For example, substituting different functional groups can enhance potency while reducing cytotoxicity against host cells .

Key Findings in SAR

  • Substituent Effects: The introduction of electron-withdrawing or electron-donating groups can improve both anticancer and anti-inflammatory activities.
  • Potency Variation: Compounds with specific substitutions exhibited varying degrees of potency against cancer cell lines and inflammation markers such as TNF-α and IL-6 .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Breast Cancer Treatment : A research group synthesized a series of quinoline derivatives, including the target compound, and evaluated their effects on MCF-7 cells. Results indicated a significant reduction in cell viability, suggesting potential for therapeutic use in breast cancer treatment .
  • Tuberculosis Inhibition : Another study focused on the compound's efficacy against Mycobacterium tuberculosis strains, revealing promising results that warrant further investigation into its use as an anti-tubercular agent .

Properties

IUPAC Name

4-(4-methoxyanilino)-6-methylquinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-3-8-15-14(9-11)16(10-17(20-15)18(21)22)19-12-4-6-13(23-2)7-5-12/h3-10H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVNKTWGKKXYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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